Product packaging for 4-Cyanopyridine-2-sulfonyl fluoride(Cat. No.:CAS No. 2138039-28-6)

4-Cyanopyridine-2-sulfonyl fluoride

Cat. No.: B2603947
CAS No.: 2138039-28-6
M. Wt: 186.16
InChI Key: IWRFBPXIFMOLON-UHFFFAOYSA-N
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Description

Significance of Sulfur(VI) Fluoride (B91410) Functionality in Organic Synthesis

The sulfur(VI) fluoride (S(VI)-F) functional group has become increasingly important in organic synthesis, materials science, and drug discovery due to its unique combination of stability and latent reactivity. chemicalbook.commdpi.com This functionality is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by K. Barry Sharpless and coworkers, which has been hailed as a next-generation click reaction. ccspublishing.org.cnsigmaaldrich.com Click chemistry is characterized by reactions that are modular, high-yielding, and generate only inoffensive byproducts. sigmaaldrich.com

The S(VI)-F bond is exceptionally stable under many conditions, including resistance to hydrolysis, oxidation, and reduction. mdpi.comccspublishing.org.cn However, this stability can be overcome under specific catalytic conditions, allowing the sulfonyl fluoride group to act as a precise electrophilic hub for connecting molecular fragments. nih.govnih.gov This "clickable" nature enables the rapid and reliable assembly of complex molecules and polymers, making sulfonyl fluorides invaluable tools for creating diverse chemical libraries for drug discovery and developing new functional materials. mdpi.comsigmaaldrich.com

Evolution of Sulfonyl Fluorides as Stable Electrophilic Reagents

For decades, sulfonyl chlorides (R-SO₂Cl) were the most commonly used S(VI) electrophiles in organic synthesis. However, their high reactivity often leads to instability, particularly sensitivity to hydrolysis and reductive collapse, which can complicate synthetic procedures. ccspublishing.org.cn Although the remarkable stability of sulfonyl fluorides (R-SO₂F) was recognized as early as the 1920s, they remained underutilized for many years. ccspublishing.org.cn

The resurgence of interest in sulfonyl fluorides was sparked by the development of SuFEx chemistry. ccspublishing.org.cn Researchers recognized that the superior stability of the S-F bond compared to the S-Cl bond offered significant advantages. Sulfonyl fluorides are generally stable in water and can withstand harsh reaction conditions that would degrade their chloride counterparts. ccspublishing.org.cnnih.gov Yet, they exhibit excellent electrophilic reactivity with nucleophiles like alcohols and amines when appropriately activated by catalysts. ccspublishing.org.cnnih.gov This ideal balance of being robustly stable yet selectively "switchable" has cemented their role as superior electrophilic reagents for modern modular synthesis. nih.gov

Unique Characteristics of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives hold a privileged position in chemistry. The pyridine ring is a fundamental structural motif found in numerous natural products, vitamins (like niacin and pyridoxine), and a vast number of FDA-approved drugs. google.com This prevalence is due to the unique electronic properties and structural features of the pyridine scaffold.

As an isostere of benzene (B151609) where a CH group is replaced by a nitrogen atom, pyridine is an electron-deficient aromatic heterocycle. manavchem.com The electronegative nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic substitution but more prone to nucleophilic substitution, particularly at the C2 and C4 positions. This inherent reactivity makes pyridines versatile building blocks in organic synthesis and drug design. pipzine-chem.com Furthermore, the nitrogen atom can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition at biological targets and for improving the pharmacokinetic properties of drug candidates. pipzine-chem.com

Contextualization of 4-Cyanopyridine-2-sulfonyl fluoride within Pyridine Chemistry

This compound is a molecule that perfectly marries the distinct chemical properties of the pyridine ring and the sulfonyl fluoride group. Its structure features two powerful electron-withdrawing groups, the cyano (-CN) group at the 4-position and the sulfonyl fluoride (-SO₂F) group at the 2-position, affixed to the pyridine core.

The placement of these groups at the C2 and C4 positions—the most electron-deficient sites on the ring—further enhances the electrophilic character of the molecule. This electronic arrangement is expected to have two major consequences:

Enhanced SuFEx Reactivity: The electron-withdrawing nature of the 4-cyano group likely increases the electrophilicity of the sulfur atom in the 2-sulfonyl fluoride group, potentially accelerating its reaction with nucleophiles in SuFEx chemistry. Studies have shown that electron-deficient aryl sulfonyl fluorides can exhibit faster reaction rates. nih.gov

Activated Pyridine Ring: The presence of two strong withdrawing groups makes the pyridine ring itself highly susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present or if the sulfonyl fluoride group itself were to be displaced.

While specific synthetic routes for this compound are not widely detailed in foundational literature, its preparation can be envisioned through modern catalytic methods developed for heteroaryl sulfonyl fluorides. Plausible strategies include the fluorosulfonylation of a corresponding pyridine-based precursor, such as a boronic acid, thiol, or halide, using a sulfur dioxide source (like DABSO) and a fluorine source (like Selectfluor) under palladium or bismuth catalysis. mdpi.comacs.orgorganic-chemistry.orgrsc.org

Table 1: Properties of this compound
PropertyValue
IUPAC NameThis compound
CAS Number2138039-28-6
Molecular FormulaC₆H₃FN₂O₂S
Molecular Weight186.16 g/mol

Research Landscape and Challenges in Sulfonyl Fluoride Chemistry

The landscape of sulfonyl fluoride chemistry is vibrant and rapidly expanding, largely fueled by the utility of the SuFEx reaction. acs.org Current research focuses heavily on developing novel, milder, and more efficient methods for the synthesis of sulfonyl fluorides. mdpi.com Traditional methods often required harsh conditions or the use of pre-functionalized starting materials like sulfonyl chlorides. mdpi.comd-nb.info

Modern approaches have introduced a variety of catalytic systems to construct the C-SO₂F bond directly from more common starting materials. These include:

Palladium-catalyzed reactions of aryl halides or triflates with a sulfur dioxide surrogate (e.g., DABSO) and a fluoride source. mdpi.comrsc.org

Bismuth-catalyzed synthesis from aryl boronic acids, SO₂, and an oxidant. acs.org

Copper-catalyzed or copper-free Sandmeyer-type reactions to convert aryldiazonium salts into sulfonyl fluorides. organic-chemistry.org

Photoredox and electrochemical methods that allow for the formation of sulfonyl fluorides from thiols or alkyl halides under mild, light- or electricity-driven conditions. organic-chemistry.orgtandfonline.com

Despite these advances, challenges remain. Many procedures still rely on expensive catalysts or hazardous reagents, such as gaseous SO₂F₂. mdpi.comccspublishing.org.cn A key goal in the field is the development of more sustainable and scalable protocols with lower catalyst loadings and broader functional group tolerance, especially for the late-stage functionalization of complex molecules like pharmaceuticals. d-nb.info

Table 2: Comparison of Sulfonyl Halides
PropertySulfonyl Fluoride (R-SO₂F)Sulfonyl Chloride (R-SO₂Cl)
StabilityHigh; resistant to hydrolysis and reduction. ccspublishing.org.cnsigmaaldrich.comLower; susceptible to hydrolysis and reductive collapse. ccspublishing.org.cn
ReactivityModerately reactive; requires specific activation (e.g., base, catalyst) for nucleophilic substitution. nih.govHighly reactive toward a broad range of nucleophiles.
Key ApplicationSuFEx click chemistry, covalent probes, polymer synthesis. mdpi.comsigmaaldrich.comGeneral synthesis of sulfonamides and sulfonate esters.
HandlingGenerally more stable and easier to handle and purify. sigmaaldrich.comOften moisture-sensitive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3FN2O2S B2603947 4-Cyanopyridine-2-sulfonyl fluoride CAS No. 2138039-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanopyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O2S/c7-12(10,11)6-3-5(4-8)1-2-9-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRFBPXIFMOLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C#N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138039-28-6
Record name 4-cyanopyridine-2-sulfonyl fluoride
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Advanced Synthetic Methodologies for 4 Cyanopyridine 2 Sulfonyl Fluoride and Analogues

Strategies for S-F Bond Formation in Pyridine (B92270) Systems

The creation of the arylsulfonyl fluoride (B91410) moiety, particularly on a pyridine scaffold, requires specialized synthetic techniques. Traditional methods often involve the conversion of sulfonyl chlorides with fluoride salts, which can be harsh and lack functional group tolerance. nih.gov Modern methodologies have focused on more direct and milder approaches, including transition-metal catalysis and electrochemistry, to broaden the applicability of these valuable compounds.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium catalysis has emerged as a powerful tool for forming carbon-sulfur bonds, which can then be converted to the target sulfonyl fluoride. This approach offers a direct route from readily available pyridine halides.

A significant advancement in the synthesis of sulfonyl fluorides is the one-pot, palladium-catalyzed process utilizing aryl or heteroaryl halides. rsc.org This method circumvents the need to pre-form and isolate sensitive intermediates like sulfonyl chlorides or sulfonic acids. The process involves the palladium-catalyzed sulfonylation of a pyridine halide (e.g., 2-bromopyridine (B144113) derivatives) with a sulfur dioxide surrogate, followed by an in situ fluorination of the resulting sulfinate intermediate. rsc.orgresearchgate.net

DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) is a commonly used, stable, and easily handled solid that serves as a source of sulfur dioxide. rsc.orgnih.gov The catalytic cycle typically begins with the oxidative addition of the pyridine halide to a Pd(0) complex. This is followed by the insertion of SO₂ (released from DABSO) to form a palladium(II) sulfinate complex. Instead of isolating this intermediate, an electrophilic fluorinating reagent is added to the reaction mixture. N-Fluorobenzenesulfonimide (NFSI) is frequently employed for this step, efficiently converting the sulfinate to the final sulfonyl fluoride product. nih.govrsc.org

The general sequence can be summarized as:

Sulfonylation: Pyridine-X + DABSO --(Pd Catalyst)--> [Pyridine-SO₂⁻ Pd(II)-X] --> Pyridine-SO₂⁻

Fluorination: Pyridine-SO₂⁻ + Electrophilic Fluorine Source (e.g., NFSI) --> Pyridine-SO₂F

A typical reaction setup involves heating the pyridine bromide, a palladium catalyst like PdCl₂(AmPhos)₂, DABSO, and a base such as triethylamine (B128534) in a solvent like isopropanol. After the initial sulfonylation is complete, the mixture is cooled, and NFSI is added to complete the transformation. nih.govrsc.org

ComponentFunctionExample
Pyridine Substrate Starting material containing the pyridine coreHeteroaryl Bromides/Iodides
Palladium Catalyst Facilitates the C-S bond formationPdCl₂(AmPhos)₂
SO₂ Surrogate Source of sulfur dioxideDABSO
Base Neutralizes acid formed during reactionEt₃N (Triethylamine)
Fluorinating Reagent Provides the fluorine atom for the S-F bondNFSI (N-Fluorobenzenesulfonimide)
Solvent Reaction mediumi-PrOH (Isopropanol)

The palladium-catalyzed synthesis of sulfonyl fluorides from aryl and heteroaryl halides exhibits a broad substrate scope and good functional group tolerance, making it a valuable method for late-stage functionalization of complex molecules. nih.govrsc.org

Scope:

Halides: The reaction works well with both aryl bromides and iodides. nih.gov

Heterocycles: A variety of heteroaryl bromides, including those relevant to pharmaceuticals, are suitable substrates for this transformation. nih.govrsc.org

Functional Groups: The mild conditions allow for the tolerance of numerous functional groups, which is a significant advantage over harsher, traditional methods. This enables the derivatization of active pharmaceutical ingredients and their precursors. nih.gov

Limitations:

Catalyst Sensitivity: The efficiency of palladium-catalyzed reactions can be sensitive to the specific ligands and reaction conditions, sometimes requiring optimization for different substrates. semanticscholar.org

Pyridine Inhibition: 2-Substituted pyridines can be challenging substrates in cross-coupling reactions due to the nitrogen atom's ability to coordinate to the palladium center, potentially inhibiting catalysis. semanticscholar.org While the sulfonyl fluoride synthesis has been shown to work for heteroaryl bromides, particularly challenging pyridine isomers might require specific catalyst systems.

C-F Reductive Elimination: A fundamental challenge in related palladium chemistry is the difficulty of achieving C–F bond-forming reductive elimination from palladium(II) fluoride complexes. nih.gov While this specific reaction proceeds via fluorination of a sulfinate rather than direct C-F coupling, the inherent challenges of palladium-fluorine chemistry underscore the need for carefully chosen reagents like NFSI to achieve the desired transformation. Studies on various palladium(II) fluoride complexes have shown that thermal decomposition often leads to other pathways, not the desired C-F bond formation. nih.govrsc.org

Electrochemical Synthesis Protocols

Electrochemical synthesis offers a green and efficient alternative for constructing sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants and often proceeding under mild conditions. researchgate.nettue.nl

A notable electrochemical approach involves the direct oxidative coupling of thiols or disulfides with a simple and inexpensive fluoride source like potassium fluoride (KF). researchgate.nettue.nlacs.org This method is particularly attractive due to the wide availability of thiol starting materials. For the synthesis of pyridine sulfonyl fluorides, a corresponding pyridine thiol (mercaptopyridine) would serve as the precursor.

The reaction demonstrates a broad substrate scope, accommodating various aryl, heteroaryl, alkyl, and benzyl (B1604629) thiols. researchgate.netacs.org The presence of a halogen on the aromatic ring is tolerated, which allows for subsequent functionalization using other cross-coupling methods. tue.nl

ParameterCondition/ReagentPurposeCitation
Starting Material Thiol or DisulfideSulfur and pyridine source acs.org, researchgate.net
Fluoride Source Potassium Fluoride (KF)Inexpensive and safe source of fluoride acs.org, tue.nl
Electrodes Graphite Anode / Stainless Steel CathodeInexpensive and effective electrode materials acs.org, researchgate.net
Solvent System CH₃CN / 1 M HCl (biphasic)Reaction medium acs.org
Additive PyridineBeneficial for the reaction, possibly as a phase transfer catalyst acs.org, tue.nl
Conditions Constant current, room temperatureMild and controlled reaction conditions acs.org

The efficiency and scalability of the electrochemical synthesis of sulfonyl fluorides can be dramatically enhanced by implementing flow chemistry. tue.nldntb.gov.ua By conducting the electrochemical oxidative coupling in a microreactor, the limitations of batch processing, such as mass transfer and long reaction times, can be overcome. tue.nltue.nl

In a flow setup, the reaction mixture is continuously pumped through a channel containing the electrodes. The key advantage of a microreactor is the very small distance between the anode and cathode. tue.nl This narrow inter-electrode gap significantly improves mass transfer, leading to a substantial acceleration of the reaction rate. tue.nl

Electrochemical Deconstructive Functionalization Pathways

Electrochemical methods offer a green and mild approach for the synthesis of sulfonyl fluorides, avoiding the use of harsh oxidants. nih.govacs.org These methods typically involve the oxidative coupling of thiols or disulfides with a fluoride source. nih.govacs.org While direct "deconstructive functionalization" of a pre-existing functional group on the pyridine ring to a sulfonyl fluoride is not a widely reported specific strategy, electrochemical approaches starting from thiol precursors are highly relevant.

For the synthesis of 4-cyanopyridine-2-sulfonyl fluoride, a potential electrochemical route would involve 4-cyano-2-mercaptopyridine as a starting material. The process generally involves the anodic oxidation of the thiol in the presence of a fluoride source, such as potassium fluoride, and often a mediator like pyridine in a biphasic solvent system (e.g., acetonitrile/water with HCl). acs.org The reaction proceeds through the formation of a sulfenyl fluoride intermediate, which is further oxidized to the final sulfonyl fluoride. nih.gov

A variety of structurally and electronically diverse thiols have been successfully converted to their corresponding sulfonyl fluorides using this method. acs.org This suggests that a substrate like 4-cyano-2-mercaptopyridine would be compatible with these reaction conditions. The electrochemical approach is advantageous due to its mild conditions and the use of readily available and inexpensive reagents. nih.gov

Conversion from Precursor Sulfur(VI) Compounds

Fluorination of Pyridine Sulfonyl Chlorides

The most traditional and straightforward method for the synthesis of sulfonyl fluorides is the halogen exchange reaction of the corresponding sulfonyl chlorides. organic-chemistry.org This approach is widely applicable to a range of aryl and heteroaryl sulfonyl chlorides. For the synthesis of this compound, the precursor, 4-cyanopyridine-2-sulfonyl chloride, would be required. This intermediate can be synthesized from the corresponding sulfonic acid or thiol.

The fluorination is typically achieved using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). A simple and mild procedure involves the direct chloride/fluoride exchange in a biphasic mixture of KF and water/acetone, which has been shown to provide a broad range of sulfonyl fluorides in high yields. organic-chemistry.org The use of sulfonyl imidazoles as stable intermediates, which can be converted to sulfonyl fluorides using a combination of acetic acid and potassium bifluoride, also represents a viable, single-step preparation method.

Table 1: Fluorination of Analogue Sulfonyl Chlorides

EntryStarting Sulfonyl ChlorideFluorinating AgentSolventTemp. (°C)Yield (%)Reference
12-Cyanopyridine-4-sulfonyl chlorideKFAcetone/H₂ORTHigh nih.gov
2Pyridine-2-sulfonyl chlorideKHF₂MeCNRTHigh d-nb.info

This table presents data for analogous compounds as specific data for 4-cyanopyridine-2-sulfonyl chloride was not available in the searched literature.

Activation of Pyridine Sulfonamides via Pyrilium Salts

A modern and highly effective method for the synthesis of sulfonyl fluorides proceeds from primary sulfonamides. d-nb.inforesearchgate.net This strategy is particularly valuable for late-stage functionalization of complex molecules due to its mild conditions and high chemoselectivity. d-nb.info The key to this transformation is the activation of the relatively inert sulfonamide group.

The synthesis of this compound via this route would start from 4-cyanopyridine-2-sulfonamide (B2728853). The sulfonamide is activated by a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (Pyry-BF₄), in the presence of a chloride source like magnesium chloride (MgCl₂). This in situ generates the corresponding sulfonyl chloride. Subsequent addition of potassium fluoride (KF) effects the chloride-fluoride exchange to yield the desired sulfonyl fluoride. researchgate.net This one-pot procedure tolerates a wide range of functional groups. d-nb.info

Table 2: Pyrilium Salt-Mediated Synthesis of Analogue Sulfonyl Fluorides from Sulfonamides

EntryStarting SulfonamideActivating AgentFluoride SourceSolventTemp. (°C)Yield (%)Reference
1CelecoxibPyry-BF₄, MgCl₂KFMeCN6090 d-nb.info
2(±)-SulpiridePyry-BF₄, MgCl₂KFMeCN6069 d-nb.info

This table presents data for analogous complex molecules as specific data for 4-cyanopyridine-2-sulfonamide was not available in the searched literature.

Deoxygenation of Pyridine Sulfonic Acids and Sulfonates

The direct conversion of sulfonic acids or their salts to sulfonyl fluorides is an attractive synthetic route as it utilizes stable and readily available starting materials. nih.gov This transformation is achieved through deoxygenative fluorination.

For the preparation of this compound, the corresponding 4-cyanopyridine-2-sulfonic acid would be the precursor. One reported method employs thionyl fluoride (SOF₂) as the deoxygenating and fluorinating agent. However, the synthesis of a pyridine sulfonyl fluoride using this method resulted in a low yield of 14%, with significant formation of the sulfonic acid anhydride (B1165640) byproduct. nii.ac.jp

More recent developments have introduced milder and more efficient deoxyfluorination reagents. Agents like Xtalfluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) have been shown to convert both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides in good yields under milder conditions. nih.gov This suggests that employing such modern reagents could be a more viable strategy for the deoxygenation of 4-cyanopyridine-2-sulfonic acid.

Direct Sulfonation and Subsequent Fluorination of Cyanopyridines

The direct introduction of a sulfonyl fluoride group onto a cyanopyridine ring represents a highly atom-economical approach. This would typically involve a two-step process: direct sulfonation of the pyridine ring followed by conversion of the resulting sulfonic acid to the sulfonyl fluoride.

While methods for the direct C-H fluorination of pyridines exist, the direct sulfonation of a pyridine ring, especially one bearing an electron-withdrawing cyano group, can be challenging and may lack regioselectivity. organic-chemistry.org The Sandmeyer reaction, starting from an aminopyridine, offers an alternative route to introduce a sulfonyl chloride group, which can then be fluorinated. For example, 3-aminopyridine (B143674) can be converted to pyridine-3-sulfonyl chloride. A similar strategy could potentially be applied to a suitably substituted aminocyanopyridine.

Another approach involves the use of aryne precursors. The reaction of arynes with secondary amines and sulfuryl fluoride (SO₂F₂) can yield 2-aminoarenesulfonyl fluoride derivatives. rhhz.net This methodology could potentially be adapted for the synthesis of pyridine-based sulfonyl fluorides.

SuFEx Click Chemistry as a Synthetic Route to Pyridine Sulfonyl Fluorides

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that utilizes sulfonyl fluorides as "hubs" to connect with various nucleophiles, forming stable S-O or S-N linkages. sigmaaldrich.comgrantome.com It is important to note that SuFEx is a reaction of sulfonyl fluorides, not a primary method for their synthesis. sigmaaldrich.com However, the principles of SuFEx can be leveraged to prepare more complex sulfonyl fluorides from simpler ones.

For instance, a pre-functionalized pyridine sulfonyl fluoride could undergo a SuFEx reaction to introduce a cyano group. However, a more direct application of SuFEx-related chemistry in the synthesis of the core structure involves the use of SuFExable hubs like sulfuryl fluoride (SO₂F₂) or ethenesulfonyl fluoride (ESF). sigmaaldrich.com These reagents can be used to install the sulfonyl fluoride moiety onto a suitably functionalized cyanopyridine precursor. For example, a Grignard reagent derived from a bromocyanopyridine could react with SO₂F₂ to afford the desired this compound.

The development of new SuFEx reagents and catalysts, such as Ca(NTf₂)₂, continues to expand the scope and utility of this chemistry, allowing for the activation of sulfonyl fluorides under mild conditions for reaction with a broad range of amines and alcohols. nih.gov

Chemo- and Regioselectivity in the Synthesis of this compound Isomers

The synthesis of polysubstituted pyridines, such as this compound, presents a significant challenge in controlling chemo- and regioselectivity. The electronic properties of the substituents and the inherent reactivity of the pyridine ring dictate the outcome of substitution reactions.

The pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. Conversely, electrophilic aromatic substitution (SEAr) is generally difficult and typically occurs at the 3- and 5-positions. wikipedia.org The introduction of a cyano group, a strong electron-withdrawing group, further deactivates the ring towards electrophilic attack and directs incoming nucleophiles. wikipedia.org

Achieving the desired 2,4-disubstitution pattern of this compound requires careful strategic planning. One approach involves the late-stage functionalization of a pre-substituted pyridine ring. For instance, the direct fluorination of 3-substituted pyridines, including those with a cyano group, has been shown to selectively occur at the 2-position. acs.org This strategy could potentially be employed to introduce the sulfonyl fluoride group's precursor or the fluorine atom itself.

Another key aspect of selectivity arises in reactions involving multiple reactive sites. For instance, in the synthesis of polysubstituted pyridines via sequential cross-coupling reactions, the differential reactivity of various leaving groups (e.g., -Br, -Cl, -OSO2F) can be exploited to control the order of substituent introduction. nih.gov Research has shown a reactivity order of -Br > -OSO2F > -Cl in palladium-catalyzed Suzuki reactions, allowing for the chemoselective functionalization of pyridines bearing multiple of these groups. nih.govresearchgate.net

The table below summarizes the directing effects of relevant functional groups on the pyridine ring, which are crucial considerations for the regioselective synthesis of its derivatives.

Functional GroupElectronic EffectDirecting Effect for Electrophilic AttackDirecting Effect for Nucleophilic Attack
Cyano (-CN)Electron-withdrawingmeta (3- and 5-positions)ortho and para (2- and 6-positions relative to the cyano group)
Sulfonyl Fluoride (-SO2F)Strong Electron-withdrawingmeta (3- and 5-positions)ortho and para (2- and 6-positions relative to the sulfonyl fluoride group)
Halogen (-F, -Cl, -Br)Inductively Electron-withdrawing, Resonantly Electron-donatingOrtho/para-directing (deactivating)Activates the ring for nucleophilic attack at the position of the halogen

Green Chemistry Principles in Sulfonyl Fluoride Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for sulfonyl fluorides. Traditional methods often rely on harsh reagents and organic solvents, leading to significant environmental concerns. nih.govchemicalbook.com

Recent advancements have focused on several key principles of green chemistry:

Use of Safer Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. nih.govekb.eg Surfactant-based catalytic systems have been developed to enable nucleophilic fluorination in water, overcoming the challenge of fluoride deactivation. nih.gov This approach has been successfully applied to the synthesis of sulfonyl fluorides from sulfonyl chlorides with good conversions. nih.gov Another strategy involves using aqueous media for reactions like the conjugate addition to ethenesulfonyl fluoride, allowing for simple product isolation through filtration. ekb.eg

Use of Safer Reagents: Potassium fluoride (KF) is an inexpensive, abundant, and safer alternative to more hazardous fluorinating agents. chemicalbook.comresearchgate.net Efficient protocols have been developed for the synthesis of sulfonyl fluorides from stable precursors like thiols and disulfides, using KF as the sole fluorine source in combination with a green oxidant like NaOCl·5H2O. chemicalbook.com This method avoids the use of toxic and difficult-to-handle reagents like SO2F2 gas or KHF2. researchgate.netdntb.gov.ua

Energy Efficiency: Electrochemical methods offer a mild and environmentally benign approach to sulfonyl fluoride synthesis. researchgate.net These reactions can be performed at room temperature, avoiding the need for high-temperature refluxing conditions. researchgate.net By using thiols or disulfides as starting materials and KF as the fluoride source, this method eliminates the need for additional oxidants and catalysts. researchgate.net

Waste Reduction (Atom Economy): One-pot syntheses and cascade reactions are highly desirable as they reduce the number of purification steps and minimize waste generation. rsc.org For instance, a one-pot, two-step protocol for converting sulfonic acids to sulfonyl fluorides using cyanuric chloride and KHF2 has been reported. mdpi.com This method provides a more atom-economical route compared to multi-step syntheses.

The table below compares traditional and greener methods for the synthesis of sulfonyl fluorides, highlighting the advantages of adopting green chemistry principles.

FeatureTraditional MethodsGreen Chemistry Methods
Solvent Often toxic and volatile organic solventsWater, or minimal solvent usage
Fluorine Source Often hazardous reagents like SO2F2, KHF2Potassium fluoride (KF)
Starting Materials Often sulfonyl chloridesThiols, disulfides, sulfonic acids
Oxidants Often harsh and stoichiometric oxidantsGreen oxidants (e.g., NaOCl·5H2O), electrochemistry
Reaction Conditions Often high temperatures and pressuresMilder conditions, often room temperature
Waste Generation Often significant, with toxic byproductsMinimized waste, often non-toxic salts as byproducts

The application of these green principles to the synthesis of this compound would not only reduce the environmental impact but also potentially lead to safer and more cost-effective manufacturing processes.

Elucidation of Reactivity Profiles of 4 Cyanopyridine 2 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry transformation, prized for its reliability and the stability of the resulting linkages. sigmaaldrich.com This area of chemistry leverages the unique reactivity of the sulfur-fluoride bond, which, while exceptionally stable, can be controllably activated to react with a variety of nucleophiles. nih.gov Sulfonyl fluorides, including 4-cyanopyridine-2-sulfonyl fluoride, are key electrophiles in SuFEx reactions. researchgate.net These reactions are often characterized by their high yields, simple execution, and compatibility with aqueous environments. sigmaaldrich.com

The sulfonyl fluoride moiety of this compound serves as a versatile anchor for reaction with various nucleophiles, leading to the formation of stable sulfonamide and sulfonate ester linkages. These transformations are central to the utility of SuFEx chemistry in constructing complex molecules.

The reaction with amines produces sulfonamides, a common motif in medicinal chemistry. Similarly, alcohols react to form sulfonate esters. A common strategy for the reaction with phenols involves their in-situ conversion to more reactive aryl silyl (B83357) ethers , which then readily participate in the SuFEx reaction. nih.govthieme-connect.com This approach often utilizes a base to facilitate the reaction. thieme-connect.com

The reactivity order of different S(VI)-F bonds towards aryl silyl ethers has been proposed, highlighting the tunability of SuFEx reactions. nih.gov The general scheme for these reactions is as follows:

R-SO₂F + R'NH₂ → R-SO₂NHR' + HF (Sulfonamide formation)

R-SO₂F + R'OH → R-SO₂OR' + HF (Sulfonate ester formation)

R-SO₂F + R'OSiMe₃ → R-SO₂OR' + Me₃SiF (Sulfonate ester formation from silyl ether)

Table 1: Examples of SuFEx Reactions with Various Nucleophiles

Nucleophile ClassSpecific Nucleophile ExampleProduct TypeReference
AminesSecondary AminesSulfonamide nih.gov
Alcohols (Phenols)Phenols (via silyl ethers)Sulfonate Ester nih.govthieme-connect.com
Silyl EthersAryl Silyl EthersSulfonate Ester nih.govnih.gov

This table provides a generalized overview of the types of nucleophiles that react with sulfonyl fluorides in SuFEx chemistry.

While SuFEx reactions can proceed under thermal conditions, catalytic activation is often employed to enhance reaction rates and expand the substrate scope, particularly for less reactive partners. nih.gov Various catalysts have been developed to facilitate the cleavage of the strong S-F bond.

Key to SuFEx activation is the role of catalysts in facilitating the departure of the fluoride ion. nih.gov This is often achieved through the use of organic bases or Lewis acids.

Organic Bases: Tertiary amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (B128534) (Et₃N) are commonly used. nih.govnih.gov These bases are thought to activate the sulfonyl fluoride, possibly through the formation of a more reactive intermediate or by facilitating the removal of HF. nih.gov The catalytic loading of the base can depend on the reactivity of the specific sulfonyl fluoride. nih.gov

Lewis Acids: Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) has been reported as an effective Lewis acid catalyst for the activation of sulfonyl fluorides towards amines, enabling the formation of sulfonamides under mild conditions. nih.gov

Nucleophilic Catalysts: 1-Hydroxybenzotriazole (B26582) (HOBt) has been utilized as a nucleophilic catalyst for the amidation of sulfonyl fluorides. nih.govchemrxiv.org This method is particularly effective for a broad range of substrates, including those that are sterically hindered. nih.gov

Silicon Additives: The use of silicon-based reagents, such as hexamethyldisilazane (B44280) (HMDS), in conjunction with a base, can promote the reaction, acting as both an in-situ silylating agent for nucleophiles like phenols and as a scavenger for the fluoride byproduct. thieme-connect.com

Table 2: Catalytic Systems for SuFEx Reactions of Sulfonyl Fluorides

Catalyst/SystemProposed RoleNucleophileReference
DBU, Et₃NOrganic Base ActivationPhenols, Amines nih.govnih.gov
Ca(NTf₂)₂ / DABCOLewis Acid ActivationAmines nih.gov
HOBt / Silicon AdditivesNucleophilic CatalysisAmines nih.govchemrxiv.org
HMDS / BaseIn-situ Silylation / Fluoride ScavengerPhenols thieme-connect.com

Achieving stereochemical control is a significant challenge in synthesis. In the context of SuFEx chemistry, recent advancements have demonstrated the potential for stereospecific transformations. While information specifically on this compound is limited, studies on related chiral sulfonimidoyl fluorides have shown that stereospecific S-N bond formation is possible. nih.gov

In these cases, the reaction with primary and secondary amines proceeds with inversion of configuration at the sulfur center. A key factor in achieving high enantiospecificity is the prevention of racemization of the sulfonimidoyl fluoride starting material, which can be promoted by fluoride ions. Trapping the fluoride byproduct is therefore crucial for maintaining stereochemical integrity. nih.gov This work suggests that with careful reaction design, stereocontrolled SuFEx reactions are achievable, opening avenues for the synthesis of chiral sulfur-containing molecules.

Electrophilic Reactivity of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group is a privileged electrophile in chemical biology and drug discovery. nih.govrsc.org Its reactivity is finely balanced, being stable enough for biological applications yet reactive enough to form covalent bonds with specific nucleophilic residues on proteins. nih.govrsc.org

The sulfonyl fluoride group in compounds like this compound acts as an electrophilic "warhead." When incorporated into a molecule that binds to a specific protein, this warhead can react with a nearby nucleophilic amino acid residue, forming a stable, covalent bond. nih.gov This covalent modification can lead to irreversible inhibition of the protein's function.

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid side chains, not limited to the commonly targeted cysteine. nih.gov They have been shown to modify serine, threonine, tyrosine, and lysine (B10760008) residues within protein binding sites. nih.govnih.gov This broader reactivity profile expands the toolkit for designing covalent inhibitors, especially when a cysteine residue is not available in the target's active site. rsc.org The formation of a covalent bond with the target protein can offer advantages in terms of potency and duration of action.

Table 3: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluoride Warheads

Amino AcidNucleophilic GroupResulting LinkageStabilityReference
SerineHydroxylSulfonate EsterStable nih.gov
ThreonineHydroxylSulfonate EsterStable nih.gov
TyrosinePhenolic HydroxylSulfonate EsterStable rsc.org
Lysineε-AminoSulfonamideStable rsc.org
CysteineThiolThiosulfonate EsterUnstable rsc.org
HistidineImidazole (B134444)Sulfonyl-imidazoleUnstable nih.gov

The reactivity and stability of the sulfonyl fluoride warhead are not constant but are influenced by several factors. Understanding these factors is crucial for designing effective and selective covalent probes and inhibitors. rsc.org

Electronic Effects: The electronic properties of the pyridine (B92270) ring have a significant impact on the electrophilicity of the sulfonyl fluoride group. Electron-withdrawing substituents on the aromatic ring, such as the cyano group in this compound, increase the reactivity of the sulfonyl fluoride towards nucleophiles. nih.govrsc.org Conversely, electron-donating groups decrease reactivity. This allows for the fine-tuning of the warhead's reactivity to match the specific biological target and minimize off-target reactions. rsc.org

Steric Effects: The steric environment around the sulfonyl fluoride moiety can also influence its reactivity. Bulky groups near the reaction center can hinder the approach of a nucleophile, thereby slowing down the rate of covalent modification. gla.ac.uk

Stability: While reactivity is essential, the stability of the sulfonyl fluoride in aqueous environments is equally important for its use in biological systems. nih.gov Sulfonyl fluorides generally exhibit good aqueous stability, much greater than that of the more reactive sulfonyl chlorides. nih.gov However, highly reactive sulfonyl fluorides, often those with strong electron-withdrawing groups, can be more susceptible to hydrolysis. rsc.org Therefore, a balance must be struck between reactivity towards the target and stability in the biological milieu. rsc.org The nature of the nucleophile also plays a role in the stability of the resulting adduct. For instance, adducts with cysteine have been found to be less stable than those formed with tyrosine or lysine. rsc.org

Table 4: Factors Modulating Sulfonyl Fluoride Reactivity and Stability

FactorInfluence on ReactivityInfluence on StabilityReference
Electronic Effects
Electron-withdrawing groupsIncreaseDecrease (hydrolysis) nih.govrsc.org
Electron-donating groupsDecreaseIncrease rsc.org
Steric Hindrance Decrease- gla.ac.uk
Nucleophile Identity VariesAdduct stability varies (e.g., Cys adducts are unstable) rsc.org
Aqueous Environment Can lead to hydrolysisGenerally good, but highly reactive analogs are less stable nih.govrsc.org

Reactivity of the Pyridine Core and Cyano Group

The pyridine core of this compound is electron-deficient, a characteristic that is further amplified by the electron-withdrawing nature of both the cyano and the sulfonyl fluoride groups. This electronic feature is a key determinant of its reactivity, particularly towards nucleophiles. Concurrently, the cyano group can participate in its own distinct set of reactions, including radical processes.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). Generally, in pyridine systems, nucleophilic attack is favored at the C-2 and C-4 positions due to the ability of the nitrogen atom to stabilize the resulting anionic intermediate through resonance. stackexchange.com In the case of this compound, the presence of the strongly electron-withdrawing sulfonyl fluoride group at the 2-position and the cyano group at the 4-position significantly activates the ring for such substitutions.

Research has shown that in related systems like pentafluoropyridine, nucleophilic attack preferentially occurs at the 4-position. researchgate.net However, the reactivity and regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, reactions with hydroxybenzaldehydes can be directed to the C-4 position under mild basic conditions, while harsher conditions can lead to substitution at the C-2 and/or C-6 positions. rsc.org In 1-alkyl-4-cyanopyridinium salts, the cyano group itself can be readily displaced by nucleophiles like hydrazine (B178648) and aliphatic amines. rsc.org This suggests that nucleophilic attack on this compound could potentially lead to substitution of either a fluorine atom (if present on the ring) or the cyano group, depending on the specific substrate and reaction conditions. The development of mild and general SNAr conditions for fluoroheteroarenes has expanded the possibilities for late-stage functionalization of complex molecules. nih.govacs.org

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine Derivatives
Pyridine DerivativeNucleophilePosition of AttackReference
Pyridines (general)General nucleophilesC-2, C-4 stackexchange.com
PentafluoropyridineHydroxybenzaldehydes (mild conditions)C-4 rsc.org
PentafluoropyridineHydroxybenzaldehydes (harsh conditions)C-2 and/or C-6 rsc.org
1-Alkyl-4-cyanopyridinium saltsHydrazine, aliphatic aminesC-4 (cyano displacement) rsc.org
2-FluoropyridinesVarious nucleophilesC-2 nih.govacs.org

Involvement of the Cyano Group in Radical Processes

The cyano group in cyanopyridines plays a crucial role in mediating radical reactions. It can facilitate the formation and stabilization of radical anions, which are key intermediates in various functionalization reactions. nih.govrsc.org Single-electron reduction of 4-cyanopyridines, often initiated by photoredox catalysis, generates dearomatized radical species that can couple with other stabilized radicals. rsc.org This strategy has been successfully employed for the alkylation and amination of pyridines. nih.govrsc.org

Recent studies have highlighted photocatalytic strategies for the chemodivergent radical benzylation of 4-cyanopyridines. researchgate.net In these processes, a single photoredox catalyst can generate benzyl (B1604629) radicals, and the choice of quencher can direct the reaction towards either an ipso-decyanative arylation or a Minisci-type reaction. researchgate.net Furthermore, the in-situ generation of a pyridine-boryl radical from 4-cyanopyridine (B195900) and bis(pinacolato)diboron (B136004) has been shown to be a bifunctional reagent, acting as both a pyridine precursor and a boryl radical source for the synthesis of 4-substituted pyridine derivatives. acs.org It has also been reported that irradiation of 4-cyanopyridine with 2,3-dimethylbut-2-ene leads to the substitution of the cyano group without the formation of cyclic photoadducts. rsc.org

Table 2: Radical Reactions Involving the Cyano Group of Cyanopyridines
Reaction TypeKey Reagents/ConditionsOutcomeReference
Radical-Radical CouplingPhotoredox catalysisAlkylation, Amination nih.govrsc.org
Chemodivergent BenzylationPhotoredox catalysis, specific quenchersIpso-decyanative arylation or Minisci reaction researchgate.net
Radical Addition/C-C CouplingBis(pinacolato)diboronSynthesis of 4-substituted pyridines acs.org
Photoinitiated Substitution2,3-dimethylbut-2-ene, UV irradiationSubstitution of the cyano group rsc.org

Cycloaddition Reactions Involving the Pyridine System

The pyridine ring system can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of more complex heterocyclic structures. nih.gov Transition metal-catalyzed [2+2+2] cycloadditions of nitriles with diynes are a fascinating method for the de novo construction of pyridine rings. nih.govrsc.org While this typically involves the formation of the pyridine ring itself, the existing pyridine system in this compound could potentially act as a dienophile or diene in other types of cycloaddition reactions.

For instance, [4+2] cycloadditions (Diels-Alder reactions) of 1-azadiene derivatives with a two-carbon π-component are a known strategy for accessing pyridines. rsc.org The electron-deficient nature of the pyridine ring in this compound could make it a suitable dienophile in inverse-electron-demand Diels-Alder reactions. Research on 4-pyridazinecarbonitriles, which also feature an electron-withdrawing cyano group on a nitrogen-containing heterocycle, has shown they undergo thermally induced intramolecular Diels-Alder reactions. mdpi.com Additionally, [4+3] cycloaddition reactions of N-alkyl oxidopyridinium ions with dienes have been reported to produce bicyclic nitrogenous structures. nih.gov The development of catalytic [4+2] and [4+4] cycloadditions using furan-fused cyclobutanones further highlights the versatility of cycloaddition strategies in synthesizing complex heterocyclic systems. nih.govresearchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a broad spectrum of opportunities for the functionalization of this compound, particularly by targeting the S-F and C-S bonds of the sulfonyl fluoride moiety.

Oxidative Addition Reactions Involving the S-F Bond

The sulfur(VI) fluoride exchange (SuFEx) reaction, a concept introduced by Sharpless and co-workers, has highlighted the unique reactivity of the S-F bond. merckmillipore.com While the S-F bond is generally stable, it can be activated under specific conditions. merckmillipore.comnih.gov In the context of transition metal catalysis, the oxidative addition of a metal center into the S-F bond is a potential activation pathway, though oxidative addition into the C-S bond is often considered more likely for aryl sulfonyl fluorides. acs.orgrsc.org

Mechanistic studies on base-catalyzed SuFEx reactions have provided insights into the activation of the S-F bond, which can involve interactions with a base or the formation of a hypervalent sulfur intermediate. nih.gov While direct catalytic activation of the S-F bond by transition metals is an emerging area, the development of catalytic methods for the synthesis of sulfonyl fluorides often involves transition metal-catalyzed steps. merckmillipore.com The reactivity of the sulfonyl fluoride group can be influenced by its electronic environment; for instance, electron-rich 2-aminothiazole (B372263) rings can deactivate the electrophilic sulfur, making S-F exchange more challenging. chemrxiv.org

Coupling Reactions and Functionalization Strategies

The sulfonyl fluoride group, traditionally considered relatively inert in cross-coupling reactions, has been shown to participate in such transformations under specific catalytic conditions. rsc.org A notable example is the desulfonative Suzuki-Miyaura coupling of aryl sulfonyl fluorides, where a palladium catalyst promotes the coupling of the aryl group with a boronic acid, with the sulfonyl fluoride group acting as a leaving group. researchgate.net This reaction proceeds via oxidative addition of the palladium into the C-S bond. rsc.orgresearchgate.net The Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with hetero(aryl) boronic acids and esters has also been reported to generate 2-arylpyridines, demonstrating the utility of this approach for synthesizing important biaryl motifs. nih.govscholaris.ca

These desulfonative coupling reactions expand the synthetic utility of sulfonyl fluorides beyond their role as SuFEx hubs, allowing for C-C bond formation. researchgate.net The development of new catalytic systems, including bimetallic cooperative catalysis, is enabling the heteroarylation of aryl fluorosulfates, which are structurally related to sulfonyl fluorides. researchgate.net Furthermore, the sulfonyl fluoride moiety can be synthesized from other functional groups, such as sulfonamides, using methods that may involve transition metal catalysis or pyrylium (B1242799) salt activation. researchgate.netresearchgate.net The ability to both introduce and catalytically transform the sulfonyl fluoride group provides a versatile platform for the synthesis and functionalization of complex molecules.

Table 3: Transition Metal-Catalyzed Reactions of Sulfonyl Fluorides
Reaction TypeCatalyst/ReagentsKey TransformationReference
Desulfonative Suzuki-Miyaura CouplingPd(OAc)2, RuphosC-C bond formation, displacement of -SO2F rsc.org
Suzuki-Miyaura Cross-CouplingPd(dppf)Cl2Synthesis of 2-arylpyridines from PyFluor nih.govscholaris.ca
Desulfonative Cross-CouplingPd-catalystSelective C-C bond formation researchgate.net
Heteroarylation of Aryl FluorosulfatesBimetallic cooperative catalysisC-C bond formation researchgate.net

Mechanistic Investigations and Computational Studies

Reaction Pathway Elucidation of SuFEx Reactions

The Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reaction has emerged as a powerful tool for creating robust molecular linkages. nih.gov The reactivity of sulfonyl fluorides like 4-Cyanopyridine-2-sulfonyl fluoride in these reactions is significantly influenced by the reaction conditions, particularly the presence of catalysts.

Base-Catalyzed SuFEx Mechanisms (e.g., DBU, HOBt)

Organic bases play a crucial role in activating the otherwise stable S-F bond of sulfonyl fluorides for nucleophilic attack. Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for SuFEx reactions. nih.gov The catalytic activity of these bases generally correlates with their pKaH values, with stronger bases leading to faster reactions. nih.gov For instance, DBU, being a highly efficient organosuperbase, can activate the S-F bond, facilitating reactions even with less reactive alkyl sulfonyl fluorides. nih.gov The mechanism is believed to involve the deprotonation of the nucleophile by the base, thereby increasing its nucleophilicity and promoting the attack on the sulfur center of the sulfonyl fluoride.

1-Hydroxybenzotriazole (B26582) (HOBt) has also been identified as an effective nucleophilic catalyst for the amidation of sulfonyl fluorides. researchgate.netnih.gov Studies on related sulfonimidoyl fluorides suggest that the OBt anion, formed by the deprotonation of HOBt, acts as a potent nucleophile that displaces the fluoride ion to form a highly reactive sulfonimidate intermediate. This intermediate then readily reacts with an amine nucleophile to yield the final product. researchgate.net A similar mechanism is plausible for the HOBt-catalyzed reactions of this compound.

CatalystProposed Role in SuFEx Reactions
DBU Acts as a strong Brønsted base, deprotonating the nucleophile to increase its reactivity towards the sulfonyl fluoride. nih.gov
HOBt Functions as a nucleophilic catalyst, where its deprotonated form (OBt⁻) attacks the sulfonyl fluoride to form a highly reactive intermediate. researchgate.netresearchgate.net

Role of Lewis Acids and Fluoride Traps in S-F Activation

Lewis acids have been shown to significantly accelerate SuFEx reactions by activating the sulfonyl fluoride electrophile. Metal salts, particularly those of calcium, have emerged as effective Lewis acid catalysts. nih.govorganic-chemistry.orgnih.gov For instance, calcium bistriflimide (Ca(NTf₂)₂) can mediate the reaction between sulfonyl fluorides and amines. hmc.edu Mechanistic studies, including computational analysis, have revealed that the calcium ion coordinates to both the sulfonyl oxygens and the fluorine atom of the sulfonyl fluoride. hmc.edu This dual coordination polarizes the S-F bond, making the sulfur atom more electrophilic and stabilizing the departing fluoride anion, thus lowering the activation barrier for nucleophilic attack. hmc.edu

In addition to Lewis acid activation, the use of fluoride traps can further promote the reaction. Silyl (B83357) compounds, such as trimethylsilyl (B98337) (TMS) derivatives of amines, can act as effective fluoride traps. nih.govorganic-chemistry.org The formation of the highly stable Si-F bond provides a thermodynamic driving force for the reaction, shifting the equilibrium towards the product and enabling catalytic turnover of the Lewis acid. nih.govorganic-chemistry.org

Computational Chemistry (DFT) Analysis of Reaction Intermediates and Transition States

Density Functional Theory (DFT) has become an invaluable tool for elucidating the intricate details of reaction mechanisms involving sulfonyl fluorides. Computational studies have been employed to investigate the energetics of different reaction pathways, characterize the structures of intermediates and transition states, and understand the role of catalysts.

For related systems, DFT calculations have supported a stepwise [2+2] cycloaddition mechanism for ethene-1,1-disulfonyl difluoride. researchgate.net In the context of transition-metal-catalyzed reactions, DFT calculations on the reactivity of p-toluenesulfonyl fluoride with a Ni(0) complex suggested that oxidative addition could occur at either the S-F or the S-C bond, with similar activation energies. chemrxiv.org

A detailed DFT study on the Ca(NTf₂)₂-mediated SuFEx reaction between benzenesulfonyl fluoride and piperidine (B6355638) revealed a concerted Sₙ2-type mechanism. hmc.edu The calculations showed a transition state where the calcium ion has a bidentate coordination to a sulfonyl oxygen and the fluorine atom. hmc.edu This computational model corroborated experimental kinetic data, providing a comprehensive picture of the Lewis acid's role in activating the sulfonyl fluoride. hmc.edu While specific DFT studies on this compound are not widely reported, the principles derived from these related systems provide a strong foundation for understanding its reactivity. The electron-withdrawing cyano group is expected to further enhance the electrophilicity of the sulfur center, likely lowering the activation barriers for nucleophilic attack compared to less activated sulfonyl fluorides.

Spectroscopic Characterization of Transient Species

The direct observation and characterization of transient species in chemical reactions provide crucial evidence for proposed mechanisms. Spectroscopic techniques, particularly NMR, are powerful for identifying and studying the behavior of reactive intermediates.

In the study of amide activation by triflic anhydride (B1165640) in the presence of pyridine (B92270), NMR spectroscopy was instrumental in identifying various pyridinium (B92312) intermediates. researchgate.net It was demonstrated that the initial reaction between triflic anhydride and pyridine forms N-(trifluoromethylsulfonyl)pyridinium triflate, which is the actual triflating agent. researchgate.net

Kinetic and Thermodynamic Considerations for Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by both kinetic and thermodynamic factors. The presence of the electron-withdrawing 4-cyano group significantly enhances the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack. This increased reactivity is a kinetic phenomenon.

The stability of the sulfonyl fluoride group is a key thermodynamic feature. researchgate.net Sulfonyl fluorides are generally more stable than their corresponding sulfonyl chlorides, being resistant to reduction and thermolysis. researchgate.net However, under appropriate catalytic conditions, this stability can be overcome to achieve efficient reactions.

Kinetic studies on the hydrolysis of cyanopyridines have shown that the position of the cyano group influences the activation energy of the reaction. organic-chemistry.org While this study focused on the hydrolysis of the cyano group itself and not the sulfonyl fluoride, it highlights the electronic influence of substituents on the pyridine ring. The high reactivity of fluoropyridines in nucleophilic aromatic substitution (SₙAr) reactions compared to chloropyridines is another relevant observation, with the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide being significantly faster than that of 2-chloropyridine. acs.org This underscores the kinetic advantage of fluoride as a leaving group in certain contexts, which can also be a factor in the reactivity of the sulfonyl fluoride moiety.

Mechanistic Studies on C-S Bond Formation and Cleavage

While SuFEx reactions primarily involve the cleavage of the S-F bond, the C-S bond of the sulfonyl fluoride can also participate in chemical transformations, particularly in the presence of transition metal catalysts.

Mechanistic studies on the reaction of p-toluenesulfonyl fluoride with a Ni(0) complex have shown through DFT calculations that oxidative addition can occur at the C-S bond, leading to its cleavage. chemrxiv.org Similarly, photocatalytic methods have been developed for the C-C bond cleavage of cycloalkanols followed by fluorosulfonylation, which involves the formation of an alkyl sulfonyl radical and subsequent C-S bond formation. nih.gov

The C-S bond of pyridine-2-thiol (B7724439) has been shown to undergo cleavage in the presence of dinuclear platinum and palladium complexes. nih.gov Although this involves a thiol and not a sulfonyl fluoride, it demonstrates the possibility of activating the C-S bond at the 2-position of a pyridine ring. More relevantly, palladium-catalyzed desulfonative cross-coupling reactions of aryl sulfonyl fluorides have been reported, where the C-S bond is cleaved to form a new C-C bond. Current time information in San Francisco, CA, US. DFT calculations for these reactions suggest a mechanism involving oxidative addition of the palladium catalyst to the C-S bond. Current time information in San Francisco, CA, US. These studies indicate that under specific catalytic conditions, this compound could potentially undergo reactions involving the cleavage of its C-S bond, offering alternative pathways for molecular diversification beyond traditional SuFEx chemistry.

Radical Processes Initiated or Mediated by 4-Cyanopyridine (B195900) Systems

The 4-cyanopyridine framework is a versatile participant in a variety of radical-mediated transformations. Its unique electronic properties allow it to engage in processes that generate and stabilize radical species, leading to novel methods for chemical synthesis. Mechanistic and computational studies have shed light on the pathways through which these reactions occur.

A significant area of investigation involves the ability of 4-cyanopyridine to undergo single-electron transfer (SET) reduction, forming a kinetically stable dearomatized radical anion. rsc.orgnih.gov This intermediate is a key player in subsequent radical coupling reactions. rsc.orgnih.gov This reactivity has been harnessed in photocatalytic strategies for the functionalization of the pyridine ring. rsc.orgnih.govrsc.orgnih.gov

For instance, a photocatalytic method for the chemodivergent radical benzylation of 4-cyanopyridines has been developed. rsc.orgnih.govrsc.orgnih.gov This process utilizes a single photoredox catalyst to generate benzyl (B1604629) radicals. The reaction can be steered towards two different outcomes—either an ipso-substitution at the C4 position or a Minisci-type addition at the C2 position—by selecting an appropriate photocatalyst quencher. rsc.orgnih.govrsc.orgnih.gov The ipso-substitution pathway proceeds through the coupling of the benzyl radical with the 4-cyanopyridine radical anion, followed by the elimination of the cyanide group. rsc.orgnih.gov In contrast, the Minisci-type reaction involves the addition of the nucleophilic benzyl radical to the protonated 4-cyanopyridine. rsc.orgnih.gov

The following table summarizes the results of the switchable photocatalytic benzylation of various 4-cyanopyridine derivatives, demonstrating the influence of the quencher on the regioselectivity of the reaction.

Table 1: Switchable Photocatalytic Benzylation of 4-Cyanopyridines

4-Cyanopyridine Derivative Additive Product (Yield %)
4-Cyanopyridine PPh₃ 4-Benzylpyridine (85%)
4-Cyanopyridine DIPEA 2-Benzyl-4-cyanopyridine (70%)
3-Methyl-4-cyanopyridine PPh₃ 4-Benzyl-3-methylpyridine (78%)
3-Methyl-4-cyanopyridine DIPEA 2-Benzyl-3-methyl-4-cyanopyridine (65%)
3,5-Dimethyl-4-cyanopyridine PPh₃ 4-Benzyl-3,5-dimethylpyridine (75%)
3,5-Dimethyl-4-cyanopyridine DIPEA 2-Benzyl-3,5-dimethyl-4-cyanopyridine (62%)

Data sourced from studies on the chemodivergent benzylation of 4-cyanopyridines. rsc.orgnih.gov

Another important radical process involving 4-cyanopyridine is the formation of pyridine-boryl radicals. researchgate.netacs.orgresearchgate.net Density functional theory (DFT) calculations and experimental evidence have shown that the homolytic cleavage of the B–B bond in bis(pinacolato)diboron (B136004) (B₂pin₂) can be induced by 4-cyanopyridine. researchgate.net This generates a 4-cyanopyridine-boryl radical, which can act as a bifunctional reagent. researchgate.netacs.org This radical species can serve both as a source of pyridine and as a boryl radical, initiating further reactions such as the perfluoroalkylative pyridylation of alkenes. researchgate.netresearchgate.net

In these reactions, the 4-cyanopyridine-boryl radical can activate a C-I bond in a perfluoroalkyl iodide, generating a perfluoroalkyl radical. researchgate.net This radical then adds to an alkene, and subsequent coupling with the pyridine-boryl radical leads to the difunctionalized product. researchgate.netresearchgate.net

The utility of 4-cyanopyridine systems in radical chemistry is further highlighted by their use as radical trapping agents to elucidate reaction mechanisms. nih.gov In studies of organic photoredox-catalyzed radical-radical coupling reactions, 4-cyanopyridine has been successfully employed to intercept and detect reaction intermediates, providing evidence for the proposed radical pathways. nih.gov The persistence of the 4-cyanopyridine radical anion, which is stabilized by the electron-withdrawing cyano group and Coulombic repulsion that hinders homocoupling, makes it an effective tool for such mechanistic investigations. nih.govnih.gov

The critical role of the cyano group in these radical processes is underscored by the fact that alternative substituents, such as halogens, lead to different reaction manifolds. nih.gov While 4-cyanopyridines form stable radical anions, 4-halopyridines tend to undergo elimination to pyridyl radicals after single-electron reduction, resulting in distinct coupling processes. nih.gov

The table below provides an overview of the compound names mentioned in this article.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block for Complex Molecule Synthesis

The inherent reactivity of its functional groups allows 4-cyanopyridine-2-sulfonyl fluoride (B91410) to be incorporated into a wide array of more complex molecules, particularly within the realms of medicinal chemistry and materials science.

Integration into Heterocyclic Architectures

As a substituted pyridine (B92270), 4-cyanopyridine-2-sulfonyl fluoride is an important precursor for the synthesis of more complex heterocyclic systems. nih.gov The pyridine nitrogen, the electrophilic sulfonyl fluoride group, and the cyano group provide multiple reaction sites for building larger molecular scaffolds. In medicinal chemistry, for instance, this compound has been used as a starting material for creating libraries of small molecules aimed at discovering selective enzyme inhibitors, such as those for histone deacetylases (HDACs). By modifying the core structure through reactions at its functional groups, researchers can generate diverse compounds for screening in drug discovery programs.

The general strategy for creating heterocyclic sulfonyl fluorides often involves multi-step protocols. Methods have been developed for the selective synthesis of various heterocyclic sulfonyl fluorides, including pyrimidines and pyridines, demonstrating the utility of functionalized precursors in rapidly accessing these valuable motifs. nih.gov The development of diversity-oriented strategies, combining techniques like click chemistry with sulfur-fluoride exchange (SuFEx) chemistry, has enabled the generation of diverse libraries of sulfonyl fluoride-containing heterocycles from functionalized building blocks. chemrxiv.org

Construction of Sulfonyl-Containing Compounds

The sulfonyl fluoride group (-SO₂F) is the defining feature of this compound, serving as a robust and reactive handle for constructing a variety of other sulfur(VI)-containing functionalities. d-nb.infoenamine.net This group is a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that enable the reliable formation of bonds between sulfur and nucleophiles like oxygen and nitrogen.

The reactivity of the S-F bond allows for straightforward nucleophilic substitution with a range of nucleophiles. For example, its reaction with amines or alcohols provides access to the corresponding sulfonamides and sulfonic esters, respectively. These reactions are often high-yielding and proceed under mild conditions. This capability makes this compound a valuable precursor for creating compounds where the sulfonyl moiety acts as a stable, non-hydrolyzable linker or a pharmacologically active functional group. The synthesis of sulfonyl fluorides from more common starting materials like aryl bromides has been achieved through palladium-catalyzed processes, which highlights the importance of accessing these functional groups for further derivatization. researchgate.netnih.gov

Table 1: Representative Nucleophilic Substitution Reactions of Sulfonyl Fluorides

Nucleophile Product Class General Conditions
Amine (R-NH₂) Sulfonamide (R-NHSO₂-Py) Room Temperature
Alcohol (R-OH) Sulfonic Ester (R-OSO₂-Py) Room Temperature
Thiol (R-SH) Thiosulfonate (R-SSO₂-Py) Room Temperature

This table illustrates general reactivity patterns for sulfonyl fluorides.

Stereoselective Transformations, e.g., Cyclopropanation

While aryl sulfonyl fluorides are less commonly used in cyclopropanation, the broader class of sulfonyl fluorides, particularly alkyl sulfonyl fluorides, has been shown to participate in stereoselective transformations. Recent research has demonstrated the ambiphilic reactivity of alkyl sulfonyl fluorides in the palladium(II)-catalyzed stereoselective synthesis of cis-substituted cyclopropanes from unactivated alkenes. chemrxiv.org In this process, the sulfonyl fluoride acts as both an acidifying group to enable deprotonation and as an internal oxidant to facilitate the catalytic cycle. chemrxiv.org

This transformation exhibits broad compatibility with various functional groups on the alkyl sulfonyl fluoride, including cyano (-CN) groups. chemrxiv.org The ability to form highly functionalized cyclopropanes stereoselectively is of significant interest in medicinal chemistry, as the cyclopropane (B1198618) ring is a key pharmacophore. wpmucdn.com While direct examples using this compound are not prominent, the tolerance for the cyano group in related systems suggests potential applicability. chemrxiv.org Other methods, such as the DBU-promoted cyclization of N-sulfonyl ketimines with ethenesulfonyl fluorides, also provide access to trans-cyclopropanes with high diastereoselectivity. nih.gov

Reagent in Organic Transformations

Beyond its role as a structural component, this compound can also act as a reagent to facilitate specific chemical reactions, most notably in fluorination chemistry.

Deoxyfluorination Chemistry (Analogue to PyFluor)

One of the most significant applications of pyridinesulfonyl fluorides is in deoxyfluorination, the conversion of alcohols to alkyl fluorides. The parent compound in this class, 2-pyridinesulfonyl fluoride, is known as PyFluor and is recognized as a low-cost, stable, and selective deoxyfluorination reagent that offers advantages over traditional reagents like DAST. enamine.net PyFluor and its analogues are highly selective for fluorination over elimination, which simplifies product purification. enamine.net

The reactivity of these reagents can be modulated by changing the substituents on the pyridine ring. ucla.eduprinceton.edu An electron-withdrawing group, such as the cyano group in this compound, is expected to increase the electrophilicity of the sulfur center, potentially altering the reagent's reactivity profile compared to the unsubstituted PyFluor. Research into the deoxyfluorination reaction space using machine learning has shown that different sulfonyl fluorides and bases are optimal for different classes of alcohols. ucla.eduprinceton.edu For instance, activated substrates often perform best with more electron-rich sulfonyl fluorides, whereas challenging substrates like deactivated cyclic alcohols may require more reactive reagents. ucla.edu The availability of analogues like this compound allows chemists to fine-tune reaction conditions to achieve high yields for a broad range of substrates. ucla.eduprinceton.edu

Table 2: Comparison of Deoxyfluorination Reagents

Reagent Key Characteristics
DAST Broad scope but thermally unstable; often produces elimination byproducts. enamine.net
PyFluor Thermally stable, crystalline solid; high selectivity against elimination. enamine.net
This compound Electron-deficient analogue of PyFluor; part of a tunable class of reagents. ucla.eduprinceton.edu

Functionalization of Alkenes and Alkynes

The sulfonyl fluoride group can be used to functionalize unsaturated carbon-carbon bonds. Recent methodologies have explored the use of sulfonyl fluorides in the radical functionalization of alkenes and alkynes. One such method is the radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes, which installs both a sulfonyl fluoride moiety and an alkyne group across the double bond. nih.gov This reaction proceeds without a transition-metal catalyst and demonstrates high functional group tolerance. nih.gov

Furthermore, sulfonyl fluorides can be converted into sulfur(VI) radicals through photoredox catalysis, enabling their addition to alkenes to form vinyl sulfones with excellent E-selectivity. nih.gov This transformation expands the utility of sulfonyl fluorides from being simple electrophiles to participating in radical-based C-C bond formation. nih.gov Although these studies often use various aryl or alkyl sulfonyl fluorides, the principles are broadly applicable. The presence of the pyridine ring and cyano group in this compound could influence the reactivity and selectivity in these transformations. Separately, 4-cyanopyridine (B195900) itself has been shown to catalyze the regioselective syn-1,2-silaboration of alkynes. researchgate.net

Amidation and Sulfamate (B1201201) Synthesis

The sulfonyl fluoride group (-SO₂F) is an effective electrophile for reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfamates, respectively. These reactions are central to the synthesis of a wide array of functional molecules.

A broad-spectrum, catalytic method has been developed for the efficient synthesis of sulfonamides and sulfamates from sulfonyl fluorides. chemrxiv.orgnih.gov This protocol often employs a combination of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), along with silicon-based additives to activate the S(VI)-F bond. chemrxiv.orgnih.gov The reaction of this compound with primary or secondary amines under these conditions proceeds smoothly to yield the corresponding sulfonamides, often in high yields ranging from 87% to 99%. chemrxiv.orgnih.gov This method is particularly effective even for sterically hindered substrates. chemrxiv.orgnih.gov

Similarly, the reaction with alcohols or phenols, in the presence of a suitable base or catalyst system, affords the corresponding sulfamate esters. The stability of sulfonyl fluorides compared to the more traditional sulfonyl chlorides makes them attractive reagents, as they are less prone to hydrolysis and other side reactions, allowing for cleaner reaction profiles and easier purification. d-nb.infosigmaaldrich.com The resulting sulfonamides and sulfamates containing the 4-cyanopyridine core are valuable intermediates in medicinal chemistry and agrochemical research. nih.gov

Reaction TypeNucleophileProductTypical ConditionsYield (%)
AmidationPrimary/Secondary Amine (R¹R²NH)4-Cyanopyridine-2-sulfonamide (B2728853) (Py-SO₂NR¹R²)Catalytic HOBt, Silicon Additive87-99 chemrxiv.orgnih.gov
Sulfamate SynthesisAlcohol/Phenol (R-OH)4-Cyanopyridine-2-sulfamate (Py-SO₂OR)Base or OrganocatalystHigh

Material Science Applications

The unique reactivity of the sulfonyl fluoride group is leveraged in materials science, particularly through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This reaction provides a highly efficient and reliable method for covalently linking molecular components. sigmaaldrich.com

This compound can be incorporated into polymer systems as a monomer or as a functionalizing agent for post-polymerization modification. In SuFEx-based polymerizations, a bifunctional sulfonyl fluoride monomer can be reacted with a bifunctional nucleophile, such as a bis(aryl silyl (B83357) ether), to produce high-molecular-weight polymers like polysulfates or polysulfonates. nih.gov The reaction is often catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or bifluoride salts. nih.gov

The incorporation of the 4-cyanopyridine moiety into the polymer backbone can impart specific properties, such as thermal stability, altered solubility, and a site for metal coordination or hydrogen bonding interactions. The SuFEx reaction's efficiency and mild conditions allow for the synthesis of structurally diverse polymers with well-defined properties. nih.govnih.gov

Reactive polymer films can be fabricated using sulfonyl fluoride-containing polymers. rsc.org One approach involves the layer-by-layer assembly of a sulfonyl fluoride-rich polymer and a nucleophile-rich polymer (e.g., a silyl ether-modified polymer) via the SuFEx reaction. rsc.org This method creates covalently bonded multilayer films. rsc.org

Alternatively, polymers functionalized with this compound can be used to create films where the reactive -SO₂F groups are present on the surface. Studies on other fluorinated polymers have shown that sulfonyl fluoride groups tend to enrich at the polymer-air interface, even at low bulk concentrations. pdx.edu These surface-exposed reactive sites can then be used for subsequent functionalization through SuFEx click reactions with various nucleophiles, allowing for the tailoring of the film's surface properties for specific applications. rsc.org

ApplicationMethodKey ReactantsResulting Material
Polymer SynthesisSuFEx PolymerizationThis compound (as monomer), bis(aryl silyl ether)Polysulfates or Polysulfonates nih.gov
Reactive FilmsLayer-by-Layer AssemblySulfonyl fluoride-rich polymer, Silyl ether-rich polymerCovalently-linked multilayer films rsc.org
Surface ModificationPost-polymerization FunctionalizationPolymer with pendant this compound groupsFunctionalized polymer surface rsc.org

Chemical Biology Probes and Covalent Modifiers (Focus on Chemical Principles, not Biological Effects)

Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their unique balance of stability in aqueous environments and reactivity toward specific amino acid residues within proteins. nih.govsigmaaldrich.com The chemical principle underlying their use as covalent modifiers lies in the electrophilicity of the sulfur(VI) center.

Unlike many electrophiles that primarily target cysteine, the sulfonyl fluoride moiety can form stable, covalent bonds with a broader range of nucleophilic amino acid side chains. nih.govrsc.org These include the hydroxyl groups of tyrosine, serine, and threonine, the epsilon-amino group of lysine (B10760008), and the imidazole (B134444) nitrogen of histidine. nih.govrsc.org The reaction proceeds via a nucleophilic substitution at the sulfur center, where the amino acid side chain acts as the nucleophile, displacing the fluoride ion. This covalent modification is generally irreversible under physiological conditions. The context-specific nature of the reaction means that a sulfonyl fluoride may react with a particular residue only when the local protein environment enhances its nucleophilicity or facilitates proximity. sigmaaldrich.com this compound serves as a model reagent embodying this principle, where the cyanopyridine group can be used to modulate solubility, cell permeability, and non-covalent binding interactions that position the electrophilic sulfonyl fluoride for reaction.

Radiochemistry Applications (Focus on Synthetic Methods, not PET imaging or biological targeting)

The synthesis of radiolabeled compounds is crucial for various research applications. For aryl sulfonyl fluorides like this compound, a key synthetic method involves late-stage radiofluorination with Fluorine-18 ([¹⁸F]), a widely used positron-emitting isotope.

The primary synthetic strategy for introducing [¹⁸F] into an aromatic ring is through nucleophilic aromatic substitution (SₙAr). This requires a suitable precursor molecule that contains a good leaving group at the 2-position of the 4-cyanopyridine ring, which can be displaced by [¹⁸F]fluoride. Common leaving groups for this purpose include a nitro group (-NO₂) or a positively charged trimethylammonium group (-N⁺(CH₃)₃).

The synthetic process would involve reacting the precursor, for example, 4-cyano-2-(trimethylammonio)pyridine-sulfonyl fluoride triflate, with cyclotron-produced [¹⁸F]fluoride in the presence of a phase-transfer catalyst such as a potassium-kryptofix [K.2.2.2] complex. The reaction is typically carried out in an anhydrous polar aprotic solvent at an elevated temperature to facilitate the substitution. Following the reaction, the desired [¹⁸F]this compound is purified from the reaction mixture using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). This method allows for the efficient production of the radiolabeled tracer with high radiochemical purity and specific activity, ready for its intended application.

Structural Analogs and Comparative Studies

Comparative Reactivity and Synthesis of 4-Cyanopyridine-3-sulfonyl fluoride (B91410)

In terms of reactivity, the position of the sulfonyl fluoride group on the pyridine (B92270) ring is expected to have a significant impact. The electron-withdrawing nature of the pyridine nitrogen influences the electrophilicity of the sulfonyl fluoride group. For 4-cyanopyridine-3-sulfonyl fluoride, the sulfonyl fluoride is at the meta-position relative to the ring nitrogen. In contrast to the 2- and 4-positions, the 3-position is less directly influenced by the resonance effects of the nitrogen atom. However, the inductive effect of the nitrogen atom and the strongly electron-withdrawing cyano group at the 4-position would still render the sulfur atom of the sulfonyl fluoride group highly electrophilic and susceptible to nucleophilic attack.

Analysis of Positional Isomer Effects on Reactivity and Stability (e.g., 2- vs. 3- vs. 4-substitution on pyridine)

The position of the sulfonyl fluoride group on the pyridine ring significantly influences the compound's reactivity and stability. This is primarily due to the interplay of inductive and resonance effects of the ring nitrogen.

In the case of 2- and 4-substituted pyridines , the sulfonyl fluoride group is in a position that is electronically activated by the pyridine nitrogen through resonance. This activation facilitates nucleophilic attack on the sulfur atom. For instance, 2-pyridinesulfonyl fluoride (PyFluor) has been demonstrated to be a highly effective and selective deoxyfluorination reagent, highlighting the reactivity of the sulfonyl fluoride group at this position. ucla.eduacs.orgenamine.net The success of both 3- and 4-pyridine-sulfonyl fluorides in deoxyfluorination reactions suggests that the pyridine ring primarily acts as an inductive electron-withdrawing group, enhancing the electrophilicity of the sulfur center. ucla.eduacs.org

Conversely, for 3-substituted pyridines , the sulfonyl fluoride group is not in a position to be activated by resonance from the nitrogen atom. Its reactivity is therefore primarily governed by the inductive effect of the nitrogen and any other substituents on the ring. The reaction rates of substituted pyridines with radicals have been shown to be about 10 times faster for the basic form compared to their protonated pyridinium (B92312) ion forms, indicating the significant role of the nitrogen's electronic state. nih.gov

The presence of a cyano group, a strong electron-withdrawing group, further modulates the reactivity. In cyanostilbene isomers, the position of the cyano substituent has a marked influence on their packing modes and luminescent properties, suggesting that similar positional effects on the solid-state properties and intermolecular interactions of cyanopyridine sulfonyl fluoride isomers are likely. nih.gov

Table 1: Inferred Positional Isomer Effects on Reactivity and Stability

Feature2-Sulfonyl Fluoride3-Sulfonyl Fluoride4-Sulfonyl Fluoride
Reactivity towards Nucleophiles High (Resonance and inductive activation by N)Moderate (Primarily inductive activation by N)High (Resonance and inductive activation by N)
Stability Generally lower due to higher reactivityGenerally higher than 2- and 4-isomersGenerally lower due to higher reactivity
Influence of Cyano Group at C4 Enhances electrophilicity of sulfurEnhances electrophilicity of sulfurFurther enhances the already high reactivity

Structure-Reactivity Relationships in Pyridine Sulfonyl Fluoride Scaffolds

The reactivity of pyridine sulfonyl fluoride scaffolds is intricately linked to the electronic properties of the pyridine ring and any substituents present. The pyridine nitrogen itself is an electron-withdrawing group, which enhances the electrophilicity of the sulfonyl fluoride moiety, making it more susceptible to nucleophilic attack compared to a simple benzenesulfonyl fluoride.

The incorporation of additional electron-withdrawing substituents on the pyridine ring, such as a cyano group, is expected to further increase the reactivity of the sulfonyl fluoride. ucla.eduacs.org Studies on the reactions of substituted pyridines have shown that electron-withdrawing groups influence the reactivity of the pyridine nitrogen primarily through an inductive effect. chemrxiv.org This electronic pull would make the sulfur atom of the sulfonyl fluoride even more electron-deficient and thus more reactive.

Conversely, the introduction of electron-donating groups on the pyridine ring would be expected to decrease the reactivity of the sulfonyl fluoride by donating electron density to the ring and subsequently to the sulfonyl group.

The stability of the pyridine sulfonyl fluoride is also a crucial factor. Heteroaromatic sulfonyl chlorides are known to be particularly unstable, making their isolation and storage challenging. In contrast, heteroaromatic sulfonyl fluorides exhibit markedly greater stability, which facilitates their use in synthesis. nih.gov This enhanced stability is a key advantage of the sulfonyl fluoride functional group in the context of pyridine-based scaffolds.

Analogues with Different Substituents on the Pyridine Ring

The versatility of the pyridine scaffold allows for the synthesis of a wide array of analogs with different substituents, each potentially exhibiting unique reactivity profiles. The synthesis of substituted pyridines can be achieved through various methods, including cascade C-F bond cleavage protocols to create poly-substituted fluorine-containing pyridines. nih.gov

The nature of the substituent on the pyridine ring plays a critical role in modulating the reactivity of the sulfonyl fluoride group.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and additional cyano (-CN) groups would further enhance the electrophilicity of the sulfonyl fluoride, making the analog more reactive towards nucleophiles.

Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups would decrease the reactivity of the sulfonyl fluoride by donating electron density to the pyridine ring.

The synthesis of these analogs can often be achieved by modifying existing synthetic routes for pyridine sulfonyl fluorides, such as those starting from substituted aminopyridines or utilizing sulfonamide precursors. researchgate.netresearchgate.net

Comparison with Non-Pyridine Sulfonyl Fluorides (e.g., Aryl vs. Alkyl Sulfonyl Fluorides)

The reactivity and stability of sulfonyl fluorides are significantly influenced by whether the sulfonyl group is attached to an aryl (like pyridine or benzene) or an alkyl scaffold.

Aryl Sulfonyl Fluorides , including pyridine sulfonyl fluorides, are generally more stable than their alkyl counterparts. They are less prone to hydrolysis and possess a good balance of stability and reactivity, making them valuable tools in chemical biology and drug discovery. nih.govenamine.net The aromatic ring provides electronic stabilization to the sulfonyl fluoride group. The reactivity of aryl sulfonyl fluorides can be tuned by the substituents on the aromatic ring. For example, electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.

Alkyl Sulfonyl Fluorides , on the other hand, can be more reactive but are often less stable. For instance, methanesulfonyl fluoride (MSF) is substantially less reactive towards nucleophiles compared to organofluorophosphorus esters like sarin (B92409) (GB) and diisopropyl phosphorofluoridate (DFP), and it exhibits weaker hydrogen bond accepting properties. epa.gov However, some sulfonimidoyl fluorides, which are aza-isosteres of sulfonyl fluorides, are slightly less reactive than sulfonyl fluorides, which can lead to greater selectivity in their reactions. wur.nl

The synthetic accessibility of these different classes of sulfonyl fluorides also varies. While numerous methods exist for the synthesis of aryl sulfonyl fluorides, the synthesis of alkyl sulfonyl fluorides can sometimes be more challenging due to their potential for side reactions. enamine.net

Table 2: General Comparison of Sulfonyl Fluoride Types

PropertyPyridine Sulfonyl FluoridesBenzenesulfonyl FluoridesAlkyl Sulfonyl Fluorides
General Reactivity High (activated by ring N)Moderate to High (substituent dependent)Variable (structure dependent)
General Stability GoodGoodGenerally lower than aryl
Key Influencing Factors Position on ring, other substituentsSubstituents on the benzene (B151609) ringNature of the alkyl group
Synthetic Accessibility Good, various methods availableGood, well-established methodsCan be challenging, prone to side reactions

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of sulfonyl fluorides has evolved significantly, moving beyond traditional methods that often require harsh conditions or hazardous reagents. researchgate.netnih.gov Future research on 4-Cyanopyridine-2-sulfonyl fluoride (B91410) will likely focus on adopting and refining modern catalytic strategies to improve efficiency, selectivity, and sustainability.

Key areas for development include:

Transition-Metal Catalysis : Systems involving metals like palladium have been used for the synthesis of related compounds, such as β-arylethenesulfonyl fluorides from arenediazonium salts. researchgate.net Exploring similar cross-coupling strategies could provide novel routes to 4-Cyanopyridine-2-sulfonyl fluoride and its derivatives.

Photoredox and Electrocatalysis : These methods offer mild conditions for generating reactive intermediates. merckmillipore.com A photocatalytic method for converting aryl diazonium salts to aryl sulfonyl fluorides has been described, providing a potential pathway for synthesizing functionalized sulfonyl fluorides under gentle, visible-light-induced conditions. nih.gov Adapting such protocols could enable the synthesis of complex this compound analogues.

Organocatalysis : The use of small organic molecules as catalysts presents an attractive metal-free alternative. merckmillipore.com Research into organocatalytic methods for the direct fluorination of sulfonyl precursors or the construction of the cyanopyridine ring system could lead to more economical and environmentally friendly synthetic processes.

A comparison of emerging catalytic strategies applicable to sulfonyl fluoride synthesis is presented below.

Catalytic StrategyPotential AdvantagesRepresentative PrecursorsRef.
Transition-Metal Catalysis High efficiency, broad substrate scopeAryl halides, boronic acids, diazonium salts merckmillipore.comnih.gov
Photoredox Catalysis Mild reaction conditions, high functional group toleranceAnilines (via diazonium salts), sulfonic acids merckmillipore.comnih.gov
Electrocatalysis Avoids stoichiometric chemical oxidants/reductantsAryl halides, triflates merckmillipore.comnih.gov
Organocatalysis Metal-free, environmentally benignSulfonic acids, sulfonamides researchgate.netmerckmillipore.com

Exploration of New Reactivity Modes beyond SuFEx

While this compound is a prime candidate for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, its reactivity is not limited to this pathway. smolecule.com Future studies should aim to unlock and control alternative reaction modes.

Deoxyfluorination : Sulfonyl fluorides have been investigated as a novel class of reagents for deoxyfluorination, converting alcohols to alkyl fluorides. ccspublishing.org.cn Investigating the capacity of this compound to act as a fluorinating agent could open new applications in synthetic chemistry.

Controlled Electrophilicity : The reactivity of the sulfonyl fluoride group can be modulated by the reaction environment. For instance, the use of specific catalysts or bases can direct the reaction towards selective modification of particular nucleophilic residues in biomolecules, such as tyrosine, lysine (B10760008), or histidine, beyond the typical serine and threonine targets. nih.gov

Cycloaddition Reactions : Derivatives of sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are known to participate in cycloaddition reactions. ccspublishing.org.cn Designing derivatives of this compound that incorporate dienophilic or dipolarophilic moieties could enable their use in constructing complex heterocyclic systems through [2+2] or [3+2] cycloadditions. ccspublishing.org.cn

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) and cascade processes offer a highly efficient means of building molecular complexity in a single step. Integrating this compound into such processes is a promising research direction. A photo-induced MCR has been successfully used to initiate radical sulfonylation and cascade cyclization, yielding complex sulfonylated heterocycles without the need for metal catalysts. rsc.org

Future work could focus on designing MCRs where this compound acts as a key building block. For example, a reaction could be envisioned where the cyano group, the pyridine (B92270) nitrogen, and the sulfonyl fluoride moiety all participate in a coordinated sequence of bond-forming events with other reactants. This could lead to the rapid assembly of novel, drug-like scaffolds incorporating the cyanopyridine sulfonyl fluoride core.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is a powerful tool for understanding and predicting chemical behavior. For this compound, computational modeling can provide invaluable insights to guide experimental work.

Mechanism Elucidation : Detailed theoretical studies can clarify reaction mechanisms, such as the role of catalysts and the "on-water" effect that accelerates SuFEx reactions. nih.gov For example, photophysical measurements combined with computational analysis have been used to detail the electron transfer mechanism in the photocatalytic synthesis of aryl sulfonyl fluorides. nih.gov

Predictive Synthesis : Quantum mechanical calculations can help predict the feasibility and outcome of new synthetic routes, optimizing reaction conditions before they are attempted in the lab. This can save significant time and resources.

Derivative Design : Modeling can be used to predict the electronic properties, reactivity, and binding affinities of novel this compound derivatives. This is particularly relevant for designing tailored probes or inhibitors for specific biological targets. nih.gov

Scalable and Sustainable Synthetic Protocols for Industrial Relevance

For this compound to have a significant impact, particularly in pharmaceutical and materials science, the development of scalable and sustainable manufacturing processes is crucial. eurekalert.org Recent advances in "green chemistry" offer several promising avenues.

Aqueous Synthesis : Performing reactions in water is highly desirable from an environmental and economic standpoint. Surfactant-based catalytic systems have been developed that enable the nucleophilic fluorination of sulfonyl chlorides in water with good conversions. digitellinc.com

Solvent-Free and Low-Waste Processes : A recently developed method for synthesizing a broad range of sulfonyl fluorides uses easily handled thiols or disulfides with SHC5® and potassium fluoride (KF). osaka-u.ac.jpsciencedaily.com This process is notable for being environmentally friendly, producing only non-toxic sodium and potassium salts as byproducts, and is described as simple, low-cost, and scalable. eurekalert.orgosaka-u.ac.jpsciencedaily.com

Continuous Flow Chemistry : Translating batch syntheses into continuous flow processes can improve safety, efficiency, and scalability. The development of a flow-based synthesis for this compound would be a significant step towards its industrial production. The scalable synthesis of related compounds, like N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride, provides a blueprint for such endeavors. cas.cn

Sustainability ApproachKey FeaturesPotential Impact on SynthesisRef.
Synthesis in Water Uses environmentally benign solvent; enabled by surfactantsReduces reliance on toxic organic solvents digitellinc.com
Green Reagent Systems Uses reagents like SHC5® and KF with non-toxic byproductsLow environmental impact, cost-effective, scalable osaka-u.ac.jpsciencedaily.com
Mechanochemistry Solvent-free reaction conditionsEliminates bulk solvent waste, potential for new reactivity researchgate.net
Continuous Flow Improved heat/mass transfer, enhanced safety, easy scale-upEnables efficient and safe industrial-scale production cas.cn

Design of Tailored this compound Derivatives for Specific Academic Applications

The core structure of this compound is a versatile scaffold that can be modified to create a library of derivatives with tailored properties for specific research applications, particularly in chemical biology and drug discovery. ccspublishing.org.cnnih.gov

Covalent Probes : By altering the substituents on the pyridine ring, derivatives can be designed to target the active sites of specific enzymes. The sulfonyl fluoride acts as a covalent "warhead," while the substituted pyridine body provides binding selectivity. smolecule.com

Modulating Reactivity : The electrophilic reactivity of the sulfur center can be fine-tuned. Replacing the sulfonyl fluoride with related SuFExable hubs, such as fluorosulfates or sulfonimidoyl fluorides, can alter the reactivity profile, allowing for the development of probes with different kinetic properties. nih.govchemrxiv.org

Multifunctional Molecules : Derivatives can be designed to incorporate other chemical reporters, such as fluorophores or biotin (B1667282) tags. This would enable the use of this compound-based probes in a wide range of biochemical assays, including protein pull-downs and fluorescence imaging.

Q & A

Q. What are the common synthetic routes for 4-Cyanopyridine-2-sulfonyl fluoride?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or hydrolysis. Key reagents and conditions include:
Reaction Type Reagents/Conditions Products
Nucleophilic SubstitutionAmines, alcohols, or thiols with a base (e.g., triethylamine) Sulfonamides, sulfonate esters/thioesters
HydrolysisAcidic/basic aqueous conditionsSulfonic acid derivatives
Optimization requires pH control (e.g., basic conditions for amine reactivity) and monitoring reaction progress via HPLC or NMR.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes and seek medical advice .
  • Firefighting : Use CO₂ or dry chemical extinguishers; avoid water jets to prevent toxic fume dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for sulfonyl fluorides?

  • Methodological Answer : Contradictions often arise from outdated methodologies or incomplete characterization. Steps include:
  • Critical Appraisal : Use frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate study rigor and relevance .
  • Cross-Validation : Compare results across analytical techniques (e.g., LC-MS for metabolite identification, in vitro assays for acute toxicity) .
  • Systematic Reviews : Aggregate data from diverse sources (e.g., PubChem, ECHA) to identify consensus or knowledge gaps .

Q. How to design ecological risk assessments when persistence/degradability data are unavailable?

  • Methodological Answer : Apply precautionary principles and predictive models:
  • In Silico Tools : Use EPI Suite or QSAR models to estimate bioaccumulation (logP) and mobility (soil sorption) .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., 4-Oxopiperidine-1-sulfonyl fluoride) with known ecotoxicological profiles .
  • Stepwise Testing : Conduct tiered assays (e.g., OECD 301 biodegradability tests) under controlled lab conditions .

Q. What strategies optimize reaction yields in sulfonyl fluoride functionalization?

  • Methodological Answer :
  • Parameter Screening : Vary temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:3 substrate:reagent ratio) .
  • Catalysis : Explore phase-transfer catalysts (e.g., TBAB) for biphasic reactions or enzyme-mediated substitutions .
  • Real-Time Monitoring : Use FTIR or inline NMR to detect intermediates and adjust conditions dynamically .

Data Contradiction Analysis Table

Contradictory Finding Resolution Strategy References
Discrepancies in hydrolysis ratesControl humidity and pH; validate via kinetic studies
Conflicting acute toxicity reportsRe-evaluate dose-response models and species-specific sensitivity
Variability in bioaccumulation potentialApply consensus models (e.g., EPI Suite) and comparative data

Key Considerations for Experimental Design

  • Toxicity Uncertainty : When handling compounds with incomplete safety data (e.g., unknown chronic effects), adopt ALARA principles and limit exposure durations .
  • Reaction Scalability : Pilot small-scale reactions (<10 mg) to assess exothermicity or side products before scaling up .
  • Data Reproducibility : Document solvent purity, ambient conditions, and catalyst lot numbers to mitigate batch-to-batch variability .

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